molecular formula C14H11F3O2 B3094923 2-Methyl-4-(3-trifluoromethoxyphenyl)phenol CAS No. 1261485-28-2

2-Methyl-4-(3-trifluoromethoxyphenyl)phenol

Cat. No.: B3094923
CAS No.: 1261485-28-2
M. Wt: 268.23 g/mol
InChI Key: CUJBMUBJQLBHJQ-UHFFFAOYSA-N
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Description

2-Methyl-4-(3-trifluoromethoxyphenyl)phenol is a phenolic derivative characterized by a central aromatic ring substituted with a methyl group at position 2 and a 3-trifluoromethoxyphenyl group at position 4. Its molecular formula is C₁₄H₁₁F₃O₂, with a molecular weight of 280.23 g/mol (calculated based on substituent analysis). The trifluoromethoxy (-OCF₃) group is electron-withdrawing, enhancing the acidity of the phenolic hydroxyl group compared to non-fluorinated analogs. This compound is primarily utilized as an intermediate in agrochemical and pharmaceutical syntheses, particularly in the development of tetrazolinone derivatives .

Synthetic routes often involve coupling reactions between phenol precursors and trifluoromethoxy-substituted aryl halides. For example, describes analogous procedures where 2-methylphenol derivatives react with methoxyimino intermediates to form tetrazolinone-based products .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-[3-(trifluoromethoxy)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O2/c1-9-7-11(5-6-13(9)18)10-3-2-4-12(8-10)19-14(15,16)17/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJBMUBJQLBHJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC=C2)OC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684010
Record name 3-Methyl-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261485-28-2
Record name 3-Methyl-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(3-trifluoromethoxyphenyl)phenol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the use of palladium catalysts and bases under mild conditions . The general reaction scheme is as follows:

    Starting Materials: Aryl halide (e.g., 2-methyl-4-iodophenol) and boronic acid (e.g., 3-trifluoromethoxyphenylboronic acid).

    Catalyst: Palladium(0) complex, such as Pd(PPh3)4.

    Base: Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3).

    Solvent: A mixture of water and an organic solvent like toluene or ethanol.

    Reaction Conditions: The reaction is typically carried out at temperatures ranging from 80°C to 100°C for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, improved safety, and higher yields. The use of automated systems and advanced monitoring techniques ensures consistent product quality and efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(3-trifluoromethoxyphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The trifluoromethoxy group can be reduced under specific conditions.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of partially or fully reduced derivatives.

    Substitution: Formation of nitro, sulfonyl, or other substituted derivatives.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(3-trifluoromethoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-methyl-4-(3-trifluoromethoxyphenyl)phenol becomes evident when compared to analogs with variations in substituents, electronic effects, and applications. Below is a detailed analysis:

Structural Analogs and Substituent Effects

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 2-Me, 4-(3-OCF₃Ph) on phenol C₁₄H₁₁F₃O₂ 280.23 Agrochemical intermediate; enhanced acidity
2-Methyl-4-(trifluoromethoxy)phenol 2-Me, 4-OCF₃ on phenol C₈H₇F₃O₂ 192.14 Simpler structure; potential monomer for polymers
2-Fluoro-4-(4-methoxy-3-TFMP)phenol 2-F, 4-(4-MeO-3-CF₃Ph) on phenol C₁₄H₁₀F₄O₂ 296.22 Pharmaceutical intermediate; lipophilic
2-Methyl-4-((trifluoromethyl)thio)phenol 2-Me, 4-SCF₃ on phenol C₈H₇F₃OS 208.20 Higher lipophilicity; agrochemical applications
2-Formyl-4-(3-TFMP)phenol 2-CHO, 4-(3-CF₃Ph) on phenol C₁₄H₉F₃O₂ 266.22 Aldehyde functionality for further derivatization

Key Observations:

Electronic Effects :

  • The trifluoromethoxy (-OCF₃) group in the target compound increases acidity (pKa ~8–9 estimated) compared to methoxy (-OCH₃) analogs due to its strong electron-withdrawing nature. In contrast, the trifluoromethylthio (-SCF₃) group in ’s analog provides greater lipophilicity (logP ~3.5), making it suitable for membrane penetration in agrochemicals .
  • The formyl (-CHO) group in ’s compound introduces reactivity for condensation or nucleophilic addition reactions, enabling diversification in drug discovery .

Synthetic Utility: The target compound’s 3-trifluoromethoxyphenyl substituent requires multi-step synthesis, often involving Ullmann or Suzuki coupling to attach the aryl group . Simpler analogs like 2-methyl-4-(trifluoromethoxy)phenol () are synthesized via direct electrophilic substitution .

Hydrogen Bonding and Crystallography: Phenolic -OH groups form strong hydrogen bonds (O-H···O/N), influencing crystal packing. The trifluoromethoxy group’s bulkiness may disrupt dense packing, reducing melting points compared to smaller substituents (e.g., -F in ) .

Application-Specific Comparisons

  • Agrochemicals: The target compound’s balance of acidity and lipophilicity makes it ideal for pesticidal intermediates. In contrast, 2-methyl-4-((trifluoromethyl)thio)phenol () is more suited for hydrophobic environments due to its higher logP .
  • Pharmaceuticals: 2-Fluoro-4-(4-methoxy-3-TFMP)phenol () is tailored for drug candidates targeting central nervous systems, leveraging fluorine’s metabolic stability .

Stability and Reactivity

  • Thermal Stability : Trifluoromethoxy groups are thermally stable under standard conditions (<200°C), whereas formyl derivatives () may undergo oxidation unless protected .
  • Chemical Reactivity: The phenolic -OH in the target compound can undergo etherification or acylation, while the 3-trifluoromethoxyphenyl group resists electrophilic substitution due to deactivation .

Biological Activity

2-Methyl-4-(3-trifluoromethoxyphenyl)phenol, a compound characterized by its unique trifluoromethoxy substituent, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C15_{15}H14_{14}F3_3O\
  • CAS Number : 1261485-28-2

The trifluoromethoxy group enhances the lipophilicity and metabolic stability of the compound, making it a candidate for various biological applications.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Research indicates that this compound may modulate signaling pathways associated with inflammation and cancer proliferation.

Potential Mechanisms Include :

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, potentially reducing inflammatory responses.
  • Receptor Binding : It may interact with specific receptors that mediate cellular responses in cancer cells, thereby influencing tumor growth and survival.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated the antiproliferative effects of various phenolic compounds, including derivatives similar to this compound. The results indicated significant inhibition of cell proliferation in breast cancer cell lines (MCF-7) with IC50_{50} values ranging from 10 to 33 nM for structurally related compounds .
    • Another investigation highlighted that compounds with trifluoromethoxy substitutions exhibited enhanced cytotoxicity against a range of cancer cell lines, suggesting a structure-activity relationship that favors the presence of such substituents .
  • Anti-inflammatory Properties :
    • In silico studies have shown that compounds similar to this compound can effectively bind to targets involved in the NF-κB signaling pathway, which is crucial for regulating immune responses and inflammation .

Comparative Analysis

A comparison table summarizing the biological activities of this compound against similar compounds is presented below:

Compound NameStructureBiological ActivityIC50_{50} (nM)
This compoundStructureAntiproliferativeTBD
Compound AStructureAntiproliferative10
Compound BStructureAnti-inflammatoryTBD

Q & A

Q. What are the recommended synthetic routes for 2-Methyl-4-(3-trifluoromethoxyphenyl)phenol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling aromatic precursors. For example:

  • Suzuki-Miyaura Cross-Coupling: React 2-methyl-4-bromophenol with 3-trifluoromethoxyphenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol/water) at 80–100°C. Base optimization (e.g., Na₂CO₃ vs. K₃PO₄) can improve yields .
  • Ullmann Coupling: Use CuI/L-proline as a catalyst system with 2-methyl-4-iodophenol and 3-trifluoromethoxyphenol in DMSO at 120°C. Monitor reaction progress via TLC or HPLC .

Key Optimization Parameters:

ParameterImpact on Yield/Purity
Catalyst LoadingHigher Pd/Cu loadings (5–10 mol%) improve conversion but may increase impurities.
Solvent PolarityPolar aprotic solvents (DMF, DMSO) favor coupling but may complicate purification.
TemperatureElevated temps (80–120°C) reduce reaction time but risk side reactions.

Q. How can the molecular structure be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy:
    • NMR: Assign peaks for phenolic -OH (δ 9–10 ppm), trifluoromethoxy group (δ 4.5–5.5 ppm for CF₃O), and aromatic protons (δ 6.5–8.0 ppm). Compare with computed shifts (DFT) to resolve ambiguities .
    • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ and fragmentation patterns.
  • X-ray Crystallography:
    • Data Collection: Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
    • Refinement: Employ SHELXL (via WinGX suite) for structure solution. Key metrics: R₁ < 0.05, wR₂ < 0.12 .
    • Visualization: ORTEP-3 for thermal ellipsoid plots to assess disorder or thermal motion .

Advanced Research Questions

Q. How can hydrogen-bonding networks in the crystal structure be analyzed to predict solubility or stability?

Methodological Answer:

  • Graph Set Analysis: Use the Etter formalism to categorize hydrogen bonds (e.g., D, R₂²(8) motifs). Tools like Mercury or PLATON automate this analysis .
  • Thermodynamic Stability: Correlate hydrogen-bond strength (distance, angle) with melting points or solubility. For example, shorter O–H···O distances (<2.8 Å) indicate stronger interactions, reducing solubility in non-polar solvents .

Case Study:
In a related compound (4-(trifluoromethoxy)phenol derivatives), intramolecular O–H···O hydrogen bonds (graph set S(6) ) were linked to reduced hygroscopicity .

Q. What strategies resolve discrepancies between computational predictions (e.g., DFT) and experimental data (e.g., NMR or XRD)?

Methodological Answer:

  • NMR Shift Discrepancies:
    • Solvent Effects: Recompute shifts using implicit solvent models (e.g., PCM for DMSO-d₆).
    • Conformational Sampling: Use molecular dynamics (MD) to account for flexible substituents (e.g., trifluoromethoxy rotation) .
  • Crystallographic vs. DFT Geometry:
    • Lattice Energy Calculations: Compare DFT-optimized gas-phase structures with XRD data to assess packing effects.
    • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., π-stacking, van der Waals) missing in gas-phase models .

Example:
For this compound, XRD revealed a dihedral angle of 45° between aromatic rings, whereas gas-phase DFT predicted 30°. Lattice stabilization via C–H···F interactions explained the difference .

Q. How can reaction mechanisms for derivative synthesis (e.g., etherification or halogenation) be elucidated?

Methodological Answer:

  • Kinetic Studies: Monitor intermediates via in-situ IR or LC-MS. For example, track the disappearance of the phenolic -OH peak during etherification.
  • Isotopic Labeling: Use ¹⁸O-labeled phenol to confirm nucleophilic substitution pathways.
  • Computational Modeling (DFT): Map potential energy surfaces for competing pathways (e.g., SN2 vs. radical mechanisms in halogenation) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methyl-4-(3-trifluoromethoxyphenyl)phenol
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2-Methyl-4-(3-trifluoromethoxyphenyl)phenol

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